6-methoxy-6H-3,1-benzoxazine-2,4-dione

Description

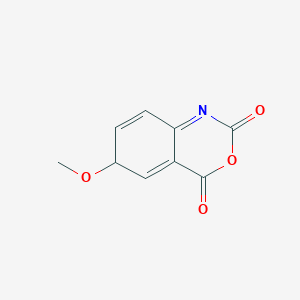

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7NO4 |

|---|---|

Molecular Weight |

193.16 g/mol |

IUPAC Name |

6-methoxy-6H-3,1-benzoxazine-2,4-dione |

InChI |

InChI=1S/C9H7NO4/c1-13-5-2-3-7-6(4-5)8(11)14-9(12)10-7/h2-5H,1H3 |

InChI Key |

HSDCGQWJIAFGGS-UHFFFAOYSA-N |

Canonical SMILES |

COC1C=CC2=NC(=O)OC(=O)C2=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 6 Methoxy 6h 3,1 Benzoxazine 2,4 Dione and Its Analogs

Classical Synthetic Routes to Benzoxazine-2,4-diones

The foundational approaches to synthesizing benzoxazine-2,4-diones have been established over decades of research, providing reliable and versatile methods for accessing this heterocyclic system. These classical routes often begin with readily available starting materials and proceed through well-understood reaction mechanisms.

The most common and direct route to 1H-benzo[d] researchgate.netnih.govoxazine-2,4-diones involves the cyclization of 2-aminobenzoic acids (anthranilic acids). researchgate.net This strategy relies on treating the anthranilic acid derivative with a suitable carbonylating agent that facilitates the formation of the six-membered heterocyclic ring.

The process often begins with the N-acylation of the anthranilic acid. nih.gov The resulting N-acylated intermediate can then undergo intramolecular cyclization. Various cyclizing agents are employed to convert the carboxylic acid group into a more reactive species, promoting nucleophilic attack by the nitrogen-bound carbonyl group. nih.gov Common reagents used for this purpose include:

Acyl Chlorides and Chloroformates: Reaction with phosgene (B1210022) or its equivalents, such as diphosgene or triphosgene (B27547), is a traditional method. Alternatively, N-alkoxycarbonyl or N-aryloxycarbonyl derivatives of anthranilic acid can be cyclized using activating agents like thionyl chloride or oxalyl chloride. researchgate.net

Cyanuric Chloride/DMF: A mixture of cyanuric chloride and dimethylformamide (DMF) can act as a mild and efficient cyclizing agent, forming an iminium cation that facilitates the reaction at room temperature. nih.gov

Iodine Catalysis: An oxidative cascade sequence using iodine as a catalyst and an oxidant like oxone can produce 2-arylbenzoxazin-4-ones from anthranilic acids and aldehydes. nih.gov

The selection of the cyclizing agent and reaction conditions can be tailored based on the specific substituents present on the anthranilic acid ring.

Table 1: Synthesis of 2-Substituted 4H-3,1-benzoxazin-4-ones from Anthranilic Acid A selection of 2-substituted derivatives prepared from anthranilic acid and various acyl chlorides using cyanuric chloride/DMF as the cyclizing agent. nih.gov

| Starting Acyl Chloride | Resulting 2-Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Acetyl chloride | -CH₃ | 85 | 208–210 |

| Propionyl chloride | -CH₂CH₃ | 83 | 142–144 |

| Benzoyl chloride | -C₆H₅ | 92 | 204–206 |

| 4-Nitrobenzoyl chloride | -C₆H₄-NO₂ | 95 | 242–244 |

| 4-Chlorobenzoyl chloride | -C₆H₄-Cl | 93 | 230–232 |

Modern catalytic methods provide an atom-economical approach to benzoxazinone (B8607429) structures from substituted anilines. These reactions typically involve a transition-metal catalyst, such as rhodium or palladium, to facilitate the direct carbonylation of a C-H bond ortho to the amino or amido group.

In one strategy, anilines are first converted in situ to the corresponding amides. This amide group then acts as a directing group for a Rh(III)-catalyzed ortho-C-H bond carbonylation to construct the benzoxazinone ring. bohrium.com This method demonstrates broad functional group tolerance. Another approach involves the palladium-catalyzed reductive carbonylation of nitroarenes using carbon dioxide (CO₂) as the carbonyl source to produce isatoic anhydrides. bohrium.com

Isatoic anhydrides (1H-benzo[d] researchgate.netnih.govoxazine-2,4-diones) can be synthesized from phthalic anhydride (B1165640) derivatives. A notable method is the reaction of phthalic anhydrides with trimethylsilyl (B98337) azide (B81097) (TMSN₃), which can be performed efficiently using microwave irradiation under solvent-free conditions. researchgate.net This transformation provides an eco-friendly route to the benzoxazine-2,4-dione core. researchgate.net On an industrial scale, isatoic anhydride is often prepared through the reaction of phthalimide, which is derived from phthalic anhydride, with sodium hypochlorite. researchgate.net

The oxidation of isatin (B1672199) (1H-indole-2,3-dione) and its derivatives presents a direct pathway to the corresponding isatoic anhydride. This transformation involves the cleavage of the bond between the two carbonyl groups of the isatin core. Classical methods employ oxidizing agents like chromic acid in acetic acid. nih.govirapa.org More modern and milder conditions have been developed, such as the use of hydrogen peroxide with an organoselenium catalyst. nih.gov

A more complex strategy involves the direct oxidative cleavage of the C2=C3 double bond in indole (B1671886) derivatives. researchgate.net Various catalytic systems have been developed for this purpose:

An I₂/TBHP (tert-butyl hydroperoxide) mediated oxidation of indoles can yield isatins, which can then be further oxidized. scribd.com

Copper-catalyzed oxidation using aqueous tert-butyl peroxide as the oxidant provides a practical method to convert various indole derivatives into isatins. researchgate.net

Metal-free approaches, such as using molecular oxygen with tert-butyl nitrite (B80452) (t-BuONO) as an additive, offer an environmentally friendly alternative for the synthesis of isatins from oxindoles, which are precursors to isatins. organic-chemistry.org

Table 2: Selected Examples of Indole Oxidation to Isatin A summary of different catalytic systems for the oxidation of indole derivatives to isatins, a key precursor for isatoic anhydrides.

| Indole Substrate | Catalyst/Reagent System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| N-Methylindole | I₂/TBHP | 1,4-Dioxane | Good | scribd.com |

| N-Acetylindole | CuCl/TBHP | Acetonitrile (B52724) | 85 | researchgate.net |

| N-Boc-oxindole | t-BuONO/O₂ | THF | Up to 86 | organic-chemistry.org |

| Isatin | H₂O₂ / Diphenyl Diselenide | Not specified | High | nih.gov |

A distinct synthetic route involves the reaction of phenyl anthranilates with isocyanates. In this one-pot synthesis, a base catalyst such as a combination of triethylamine (B128534) (Et₃N) and 4-dimethylaminopyridine (B28879) (DMAP) is used to promote the reaction. researchgate.net The reaction proceeds by deprotonation of the anthranilate, followed by nucleophilic attack on the isocyanate. Subsequent cyclization yields 1,3-benzodiazine-2,4-diones (quinazolinediones), which are structural isomers of benzoxazine-2,4-diones. While this specific search result leads to quinazolinediones, the underlying principle of reacting an activated benzoic acid derivative with an isocyanate is a recognized strategy in heterocyclic synthesis and can be adapted for benzoxazine-2,4-dione formation by using salicylic (B10762653) acid derivatives instead of anthranilic acid derivatives. researchgate.net

Silver salts, particularly silver trifluoroacetate (B77799) (CF₃CO₂Ag), are effective in mediating cyclization reactions. While many examples focus on the synthesis of other heterocyclic systems like furans or 1,4-benzoxazines, the principles are relevant. chemrxiv.orgrsc.org Silver catalysis has been employed in the decarboxylative [4+2]-annulation of isatoic anhydrides with cyclopropenones to access 2-alkenyl-4H-3,1-benzoxazin-4-ones. nih.gov In this case, the silver catalyst facilitates the cycloaddition, demonstrating its utility in functionalizing the pre-formed benzoxazinone ring. nih.gov Another relevant application is the silver-catalyzed synthesis of 1,4-dihydro-2H-1,3-benzoxazine-2-ones from carbon dioxide and ortho-alkynylamines, showcasing silver's ability to promote the formation of the oxazinone ring via carboxylation and subsequent cyclization. nih.govresearchgate.net The trifluoroacetate anion itself is noted to play a crucial role in these cycloisomerization reactions. chemrxiv.org

Palladium-Catalyzed Cyclocarbonylation of o-Iodophenols

A notable method for constructing the benzoxazine-2,4-dione core involves the palladium-catalyzed cyclocarbonylation of o-iodophenols with heterocumulenes, specifically isocyanates. This reaction provides a direct route to the desired heterocyclic system. The process is believed to proceed through the in-situ formation of a carbamate (B1207046) ester, which then undergoes a palladium-catalyzed carbonylative amidation to yield the final cyclized product. youtube.com

Table 1: Palladium-Catalyzed Synthesis of Benzoxazine-2,4-diones from o-Iodophenols and Isocyanates This table is representative of the general methodology. Specific yields for the 6-methoxy derivative via this exact route require direct experimental data which may vary.

| o-Iodophenol Substituent | Isocyanate | Yield (%) |

|---|---|---|

| H | Phenyl isocyanate | Good to Excellent youtube.com |

| 4-Methoxy (for 6-methoxy product) | Alkyl or Aryl isocyanate | Expected Good youtube.com |

| H | Butyl isocyanate | Good to Excellent youtube.com |

Synthesis from Salicylamides and ClCO2Et

A well-established and reliable method for preparing 1,3-benzoxazine-2,4-diones is the cyclization of salicylamides using ethyl chloroformate (ClCO2Et). This approach is often favored for its operational simplicity and the accessibility of the starting materials. The reaction typically involves treating the corresponding salicylamide (B354443) with ethyl chloroformate in the presence of a base. nih.gov

In one common procedure, the salicylamide is dissolved in a suitable solvent, such as pyridine (B92270) or an aqueous basic medium, and cooled. Ethyl chloroformate is then added, leading to the formation of the 1,3-benzoxazine-2,4-dione. nih.gov A patented process specifies adding a lower alkyl ester of chloroformic acid to an aqueous medium containing the salicylamide and an inorganic base to maintain a pH above 8. The reaction is held at a moderate temperature, for example between 20°C and 50°C, until the product precipitates. nih.gov This method avoids the need for expensive catalysts and provides a direct route to the target molecule. researchgate.net

Modern and Advanced Synthetic Strategies

More recent synthetic developments have focused on improving efficiency, selectivity, and sustainability, leading to novel and advanced methodologies.

Utilization of Schiff Bases with Triphosgene for Benzoxazine-2,4-diones

An innovative and selective synthesis of 1,3-benzoxazine-2,4-diones employs the reaction of Schiff bases (imines) with triphosgene. Triphosgene serves as a stable and safer solid substitute for the highly toxic phosgene gas. This method provides a simple, single-step route to the benzoxazine-2,4-dione core. The selectivity of the reaction, leading to either the 2,4-dione or a 4-methylene-1,3-benzoxazine-2-one derivative, is dependent on the substituents present on the starting Schiff base.

The reaction involves treating a Schiff base derived from a salicylaldehyde (B1680747) (such as 4-methoxysalicylaldehyde to produce the 6-methoxy target compound) and an amine with triphosgene in a suitable solvent. The use of Schiff bases with alkyl substituents on the nitrogen atom consistently leads to the formation of 1,3-benzoxazine-2,4-diones in high yields.

Table 2: Synthesis of 1,3-Benzoxazine-2,4-dione Analogs from Schiff Bases and Triphosgene Data derived from a study on substituted salicylaldehydes. X and Y represent substituents on the salicylaldehyde ring.

| Substituent X | Substituent Y | Substituent Z (on N-atom) | Product | Yield (%) |

|---|---|---|---|---|

| OMe | H | n-propyl | 6-Methoxy-3-(n-propyl)-3,1-benzoxazine-2,4-dione | 99 |

| OMe | H | n-butyl | 3-(n-Butyl)-6-methoxy-3,1-benzoxazine-2,4-dione | 92 |

| OMe | H | Isobutyl | 3-(Isobutyl)-6-methoxy-3,1-benzoxazine-2,4-dione | 87 |

| OMe | H | n-hexyl | 3-(n-Hexyl)-6-methoxy-3,1-benzoxazine-2,4-dione | 85 |

Reactions of N-(o-Hydroxyarylacyl)benzotriazoles with Isocyanates

A highly efficient synthesis of benzoxazine-2,4-diones involves the reaction of stable N-(o-hydroxyarylacyl)benzotriazoles with isocyanates. This method leverages the reactivity of the benzotriazole (B28993) group as an excellent leaving group to facilitate cyclization. The reaction proceeds under basic conditions, where the N-(o-hydroxyarylacyl)benzotriazole reacts with various isocyanates to afford high yields of the corresponding 3-substituted benzoxazine-2,4-diones. researchgate.net This strategy offers a versatile route to a range of analogs by simply varying the isocyanate reactant. researchgate.net

One-Pot Multicomponent Cycloaddition Reactions

One-pot multicomponent reactions (MCRs) represent a highly advanced synthetic strategy, prized for their efficiency, atom economy, and ability to generate complex molecules in a single step. However, the application of a multicomponent cycloaddition reaction to specifically form the 3,1-benzoxazine-2,4-dione scaffold is not widely documented in the chemical literature.

Direct Synthesis from Amino Acids and Carbon Dioxide

The direct synthesis of benzoxazine-2,4-diones from amino acids and carbon dioxide is conceptually linked to the formation of α-amino acid N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides. wikipedia.org Substituted anthranilic acids, the key precursors for isatoic anhydrides, are themselves amino acids. The conversion of these precursors into the target benzoxazine-2,4-dione structure involves the formation of a carbamate intermediate followed by cyclization.

A notable green chemistry approach involves the direct use of carbon dioxide (CO₂) as a C1 building block. Research has demonstrated the preparation of NCAs directly from amino acids and CO₂ using dehydrating agents like n-propylphosphonic anhydride (T3P). rsc.orgrsc.org This method avoids the use of highly toxic phosgene and its derivatives, which are traditionally used for NCA synthesis. wikipedia.orgrsc.org In this process, the amino acid is reacted with CO₂ under pressure in the presence of a suitable activator such as T3P and a base like N,N-diisopropylethylamine (DIPEA). rsc.org

The reaction proceeds under mild conditions, and for many NCAs, the products can be isolated with greater than 95% purity through a simple aqueous workup, which circumvents the need for purification methods like column chromatography or recrystallization. researchgate.net While this has been extensively demonstrated for α-amino acids, the principle extends to anthranilic acid derivatives. For instance, benzo-fused precursors have been successfully transformed into their corresponding NCAs using this methodology, albeit with moderate efficiency. researchgate.net The application of this method to a methoxy-substituted anthranilic acid would represent a direct and environmentally conscious route to forming the core heterocyclic structure of 6-methoxy-6H-3,1-benzoxazine-2,4-dione.

Specific Synthetic Pathways for this compound and its Proxies

The synthesis of this compound hinges on the availability and chemical manipulation of appropriately substituted aromatic precursors. The strategies primarily involve the cyclization of a methoxy-anthranilic acid derivative.

The primary and most crucial starting material for the synthesis of this compound is 2-amino-5-methoxybenzoic acid . scientificlabs.co.uk This precursor contains the necessary arrangement of functional groups—the amino group and the carboxylic acid—ortho to each other, which is essential for the subsequent cyclization to form the benzoxazine (B1645224) ring. The methoxy (B1213986) group at the 5-position of the benzoic acid becomes the 6-methoxy group in the final heterocyclic product.

The synthesis of 2-amino-5-methoxybenzoic acid itself can be achieved through several established routes. A common method involves the nitration of m-methoxybenzoic acid, followed by the reduction of the resulting nitro group to an amine. A detailed procedure describes the hydrogenation of 5-methoxy-2-nitrobenzoic acid over a palladium on carbon (Pd/C) catalyst to yield 2-amino-5-methoxybenzoic acid in high yield.

Table 1: Synthesis of 2-amino-5-methoxybenzoic acid

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Methoxy-2-nitrobenzoic acid | H₂, 10% Pd/C | THF, Room Temperature, 18 h | 2-amino-5-methoxybenzoic acid | 98% | |

| m-Methoxybenzoic acid | HNO₃/H₂SO₄ then Fe/HCl | Nitration followed by reduction | 2-amino-5-methoxybenzoic acid | - |

An alternative precursor strategy involves the oxidation of a substituted isatin. For example, 6-methoxyisatin could be oxidized to form the target isatoic anhydride. A patented process describes the preparation of various substituted isatoic anhydrides, including 5-methyl-8-methoxyisatoic anhydride, by reacting the corresponding isatin with hydrogen peroxide in an acidic medium. google.com This suggests that 6-methoxyisatoic anhydride could be similarly prepared from 6-methoxyisatin.

Once the precursor, 2-amino-5-methoxybenzoic acid, is obtained, the key step is the cyclization to form the this compound ring. This transformation requires a carbonylating agent to react with both the amino and carboxylic acid functionalities. The optimization of this step is critical for achieving high yield and purity.

The choice of cyclizing agent and reaction conditions is paramount. Traditional methods often employ hazardous reagents like phosgene or its safer liquid equivalent, triphosgene. orgsyn.orgresearchgate.net The reaction of anthranilic acid with phosgene is typically conducted in a suitable solvent, and the product precipitates from the solution. orgsyn.org

More modern and milder methods have been developed. One approach involves the cyclodehydration of an intermediate N-acyl anthranilic acid. For example, N-acyl anthranilic acids can be converted to 2-substituted-4H-3,1-benzoxazin-4-ones under solvent-free conditions by heating with catalysts like silica (B1680970) gel or bentonite. iau.ir A particularly mild method uses a combination of cyanuric chloride and DMF at room temperature to effect the cyclization of N-acylated anthranilic acids in high yields. mdpi.comscispace.com

The presence of the electron-donating methoxy group on the aromatic ring can influence the reaction conditions. Electron-donating groups can increase the nucleophilicity of the amino group, potentially accelerating the initial acylation step. In studies on the polymerization of benzoxazines, it was observed that electron-donating substituents like methoxy groups can lower the required reaction temperatures. mdpi.com This suggests that the cyclization to form this compound might be achievable under milder conditions compared to its unsubstituted or electron-withdrawn counterparts.

Table 2: Potential Cyclization Conditions for Methoxy-Substituted Anthranilic Acid

| Cyclizing Agent | Catalyst/Co-reagent | Solvent | Temperature | Notes | Reference |

|---|---|---|---|---|---|

| Phosgene | - | Dioxane/HCl | <50°C | High toxicity, product precipitates. | orgsyn.org |

| Acetic Anhydride | - | - | Reflux | Common method for forming 2-methyl-benzoxazinones. | d-nb.info |

| Cyanuric Chloride | DMF | - | Ambient | Mild conditions, forms an active ester intermediate. | mdpi.comscispace.com |

| None (from N-acyl derivative) | Silica Gel / Bentonite | Solvent-free | Melting Point | Environmentally friendly, short reaction time. | iau.ir |

The final stage in the synthesis is the isolation and purification of the this compound product to ensure it is free of starting materials, reagents, and byproducts. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

A common and straightforward method for purifying isatoic anhydrides is recrystallization . Solvents such as 95% ethanol (B145695) or dioxane have been reported to be effective, with ethanol often providing a higher recovery. orgsyn.org The crude product is dissolved in a minimum amount of the hot solvent and allowed to cool slowly, whereupon the purified compound crystallizes out.

For crude products obtained from reactions, a simple washing procedure can be employed. This may involve washing the solid product with water to remove any water-soluble impurities. orgsyn.org In the synthesis of related benzoxazine monomers, a wash with an aqueous sodium hydroxide (B78521) (NaOH) solution followed by water has been used to remove unreacted phenolic starting materials and other acidic impurities. mdpi.com

Chromatography is a more rigorous purification technique suitable for removing closely related impurities. Flash column chromatography using silica gel is a standard method. nih.gov A mobile phase, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate (B1210297), is used to elute the components from the column, allowing for the separation of the desired product. acs.org The purity of the collected fractions is typically monitored by thin-layer chromatography (TLC).

In some optimized synthetic routes, particularly those designed to be "green," the product may be obtained in high purity after a simple organic-aqueous workup , eliminating the need for more complex purification steps like chromatography or recrystallization. researchgate.net

Table 3: Summary of Purification Techniques

| Method | Description | Typical Solvents/Reagents | Application Notes | Reference |

|---|---|---|---|---|

| Recrystallization | Purification based on differential solubility at different temperatures. | 95% Ethanol, Dioxane | Effective for removing less soluble or more soluble impurities. Ethanol may require large volumes but gives good recovery. | orgsyn.org |

| Washing | Simple removal of soluble impurities from a solid product. | Water, aq. NaOH | Removes water-soluble salts and acidic/phenolic impurities. | orgsyn.orgmdpi.com |

| Flash Chromatography | Separation based on differential adsorption on a stationary phase. | Silica Gel (stationary phase), Hexane/Ethyl Acetate (mobile phase) | Highly effective for separating complex mixtures and achieving high purity. | nih.govacs.org |

| Aqueous Workup | Liquid-liquid extraction to separate product from reagents. | Organic Solvents (e.g., Ethyl Acetate), Water, Brine | Often sufficient for reactions that proceed cleanly with minimal byproducts. | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 6 Methoxy 6h 3,1 Benzoxazine 2,4 Dione Transformations

Ring-Opening and Ring-Closure Dynamics of the Benzoxazine-2,4-dione Core

The fundamental reactivity of 6-methoxy-6H-3,1-benzoxazine-2,4-dione revolves around the cleavage and potential re-closure of its anhydride (B1165640) ring system. These dynamics are dictated by the nature of the attacking species and the reaction conditions.

Elucidation of Anhydride Ring Cleavage Mechanisms

The cleavage of the anhydride ring in isatoic anhydrides can proceed through two primary pathways. The most common mechanism involves nucleophilic attack at the C-4 carbonyl carbon, which is rendered more electrophilic due to the electron-withdrawing effects of the adjacent oxygen and carbonyl group. This attack leads to the opening of the anhydride ring and the formation of an intermediate, which then typically decarboxylates to yield a 2-aminobenzoyl derivative.

A less common pathway involves the initial loss of carbon dioxide to form a reactive ketene (B1206846) intermediate, which can then be trapped by a nucleophile. However, for most reactions of isatoic anhydrides with nucleophiles, the direct attack at the C-4 position is the predominant mechanism. The presence of the methoxy (B1213986) group at the 6-position is expected to modulate the electrophilicity of the carbonyl carbons through its electronic effects on the benzene (B151609) ring.

Nucleophilic Attack at Carbonyl Centers and Subsequent Reactivity

Nucleophilic attack on the this compound core is a key transformation, with the two carbonyl carbons (C-2 and C-4) as the primary electrophilic sites. The general consensus for isatoic anhydrides is that nucleophilic attack preferentially occurs at the C-4 position. ursinus.edu This regioselectivity is attributed to the electronic environment of the carbonyl groups. The C-2 carbonyl is part of a carbamate-like functionality, and the lone pair of electrons on the adjacent nitrogen atom can participate in resonance, partially delocalizing the positive charge on the C-2 carbon and making it less electrophilic. In contrast, the C-4 carbonyl is part of a more typical anhydride linkage and is thus more susceptible to nucleophilic attack. ursinus.edu

Following the initial nucleophilic addition at C-4, a tetrahedral intermediate is formed. This intermediate is unstable and readily undergoes ring-opening, typically with the expulsion of carbon dioxide, to generate a substituted 2-aminobenzoyl compound. The nature of the final product is determined by the specific nucleophile used in the reaction.

Reactions with Diverse Nucleophiles and Electrophiles

The versatility of this compound as a synthetic intermediate is demonstrated by its reactions with a wide array of nucleophiles.

Interactions with Hydrogen Nucleophiles (e.g., Reductions)

While specific studies on the reduction of this compound are not extensively documented, the reduction of the isatoic anhydride core can be predicted based on the reactivity of related functional groups. The use of complex metal hydrides, such as lithium aluminum hydride (LiAlH4), would likely lead to the reduction of both carbonyl groups. This would result in the opening of the ring and the formation of 2-amino-4-methoxybenzyl alcohol. The reaction would proceed through the reduction of the anhydride and carbamate (B1207046) functionalities.

Softer hydride reagents, such as sodium borohydride (B1222165) (NaBH4), might offer more selective reduction. It is possible that under controlled conditions, the more reactive C-4 carbonyl could be preferentially reduced, leading to a dihydro-1,3-benzoxazine derivative. However, the specific outcomes would be highly dependent on the reaction conditions.

Reactivity with Oxygen and Sulfur Nucleophiles (e.g., Alcohols, Mercaptans)

This compound reacts with oxygen and sulfur nucleophiles, such as alcohols and mercaptans, to yield the corresponding esters and thioesters of 2-amino-4-methoxybenzoic acid. These reactions typically proceed under basic catalysis or with heating. ursinus.edumyttex.net The nucleophile attacks the C-4 carbonyl, leading to ring-opening and the evolution of carbon dioxide.

The general reaction scheme is as follows: this compound + R-OH (alcohol) → Methyl 2-amino-4-methoxybenzoate + CO2 this compound + R-SH (mercaptan) → S-Alkyl 2-amino-4-methoxybenzothioate + CO2

The reactivity of the nucleophile can be influenced by steric and electronic factors. For instance, phenols, which are less nucleophilic than aliphatic alcohols, may require more forcing conditions to react. myttex.net

Transformations Involving Nitrogen Nucleophiles (e.g., Amines, Thioureas)

The reactions of this compound with nitrogen nucleophiles are particularly significant as they provide access to a variety of heterocyclic compounds, most notably quinazolines and quinazolinones.

When reacted with primary amines, 6-methoxyisatoic anhydride undergoes ring-opening to form 2-amino-N-substituted-4-methoxybenzamides. These intermediates can then be cyclized, often in the presence of a one-carbon synthon like an aldehyde or orthoformate, to yield substituted quinazolinones. The initial reaction with the amine follows the general mechanism of nucleophilic attack at the C-4 carbonyl, followed by decarboxylation. rsc.orglibretexts.org

The reaction with thiourea (B124793) would be expected to proceed in a similar manner, with the initial nucleophilic attack by one of the nitrogen atoms of thiourea on the C-4 carbonyl of the benzoxazinedione. This would lead to a thioureido-substituted benzamide (B126) intermediate, which could then be cyclized to form a 2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one derivative.

The following table summarizes the expected products from the reaction of this compound with various nitrogen nucleophiles.

| Nucleophile | Intermediate Product | Final Product (after potential cyclization) |

| Ammonia | 2-Amino-4-methoxybenzamide | 6-Methoxyquinazolin-4(3H)-one |

| Primary Amine (R-NH2) | 2-Amino-N-alkyl-4-methoxybenzamide | 3-Alkyl-6-methoxyquinazolin-4(3H)-one |

| Hydrazine | 2-Amino-4-methoxybenzohydrazide | 3-Amino-6-methoxyquinazolin-4(3H)-one |

| Thiourea | N-(2-Amino-4-methoxybenzoyl)thiourea | 6-Methoxy-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one |

Reactions with Carbon Nucleophiles (e.g., Carbanions, Active Methylene (B1212753) Compounds, Cyanides)

The reaction of this compound with carbon nucleophiles represents a key transformation for the synthesis of various heterocyclic and open-chain compounds. The primary site of nucleophilic attack is the C4 carbonyl carbon, which is more electrophilic than the C2 carbonyl carbon due to the electronic influence of the adjacent nitrogen atom. ursinus.edu Attack at C4 leads to the opening of the oxazine (B8389632) ring and the formation of an intermediate that can subsequently cyclize to form substituted quinoline (B57606) or quinazoline (B50416) derivatives, or undergo other transformations.

While specific studies on the reactions of this compound with a wide range of carbon nucleophiles are not extensively documented in the available literature, the reactivity can be inferred from the behavior of related isatoic anhydrides. ursinus.edu

Reaction with Carbanions: Organometallic reagents, such as Grignard reagents and organolithium compounds, act as potent carbanion sources. Their reaction with this compound is expected to proceed via nucleophilic addition to the C4 carbonyl group, leading to the formation of a tertiary alcohol intermediate after ring opening. This intermediate can then undergo further reactions, such as cyclization or dehydration, depending on the reaction conditions and the nature of the carbanion.

Reaction with Active Methylene Compounds: Active methylene compounds, such as malonates, cyanoacetates, and β-ketoesters, are valuable carbon nucleophiles for the construction of carbon-carbon bonds. In the presence of a base, these compounds form enolates that can attack the C4 position of this compound. This reaction typically leads to the formation of 2-amino-5-methoxybenzoyl derivatives of the active methylene compound, which can be further cyclized to afford substituted quinolones or other heterocyclic systems.

Reaction with Cyanides: The cyanide ion (CN⁻) is a versatile carbon nucleophile that can react with this compound. The initial attack at the C4 carbonyl is followed by ring opening. The resulting product can then be hydrolyzed to a carboxylic acid or converted into other functional groups, providing a pathway to a variety of substituted aromatic compounds. The reaction of isatoic anhydrides with cyanide can lead to the formation of 2-amino-benzoylacetonitriles, which are valuable precursors for the synthesis of quinazoline derivatives. nih.gov

Derivatization Strategies and Functional Group Transformations

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of functionalized heterocyclic compounds. Derivatization strategies often involve reactions at the carbonyl groups, the nitrogen atom, and the aromatic ring.

Introduction of Thioxo Groups at Carbonyl Positions and their Impact on Reactivity

The replacement of one or both carbonyl oxygen atoms in this compound with sulfur atoms to form thioxo derivatives significantly alters the reactivity of the molecule. Thionation can be achieved using various reagents, with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) and phosphorus pentasulfide (P₄S₁₀) being the most common. nih.govaudreyli.comscite.ai The combination of P₄S₁₀ and hexamethyldisiloxane (B120664) (HMDO) has been reported as an efficient system for the thionation of esters, lactones, amides, and ketones, often providing yields comparable or superior to those obtained with Lawesson's reagent. nih.gov

The introduction of a thioxo group at the C4 position would increase the electrophilicity of this carbon, making it more susceptible to nucleophilic attack. Conversely, thionation at the C2 position would influence the reactivity of the adjacent nitrogen atom. The resulting thioamides and thiolactones are valuable intermediates for the synthesis of sulfur-containing heterocycles.

N-Functionalization and Substitution Reactions on the Benzoxazine (B1645224) Ring

The nitrogen atom of the benzoxazine ring in this compound can be functionalized through various reactions, such as alkylation and arylation. These reactions typically require the deprotonation of the N-H bond with a suitable base to form an anion, which then acts as a nucleophile.

N-Alkylation and N-Arylation: The synthesis of N-substituted derivatives of isatoic anhydrides can be achieved through reaction with alkyl halides or aryl halides under basic conditions. researchgate.net These N-functionalized derivatives are important precursors for the synthesis of a variety of heterocyclic compounds, including quinazolinones. organic-chemistry.org

Substitution reactions on the aromatic ring of this compound are governed by the directing effects of the existing substituents: the methoxy group and the fused heterocyclic ring. The electron-donating methoxy group directs electrophilic substitution to the ortho and para positions (C5 and C7), while the heterocyclic ring can also influence the regioselectivity of these reactions.

Formation of Polycyclic and Fused Heterocyclic Systems utilizing the Benzoxazine-2,4-dione Scaffold

The this compound scaffold is an excellent starting material for the construction of polycyclic and fused heterocyclic systems. This is typically achieved through reactions with bifunctional nucleophiles, where both nucleophilic centers react with the electrophilic sites of the benzoxazine-2,4-dione. nih.gov

For instance, reaction with hydrazines can lead to the formation of fused triazine systems. Similarly, reaction with hydroxylamine (B1172632) can yield fused oxazine derivatives. The reaction with bifunctional reagents containing both a nucleophilic nitrogen and a carbon nucleophile can lead to the formation of complex fused systems, such as quinazolino[3,2-a]quinazolines and other related polycyclic structures. The specific outcome of these reactions is highly dependent on the nature of the bifunctional nucleophile and the reaction conditions employed.

Conjugation via Click Chemistry and Other Modular Approaches

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a powerful and efficient method for the conjugation of the this compound scaffold to other molecules. beilstein-journals.orgnih.govnih.gov To utilize this methodology, a derivative of the benzoxazine-2,4-dione bearing either an azide (B81097) or a terminal alkyne functionality must first be synthesized.

For example, an azido (B1232118) group could be introduced by reacting a suitable precursor, such as a halogenated derivative of this compound, with sodium azide. Alternatively, an alkyne functionality could be incorporated through N-alkylation with an alkyne-containing electrophile. Once prepared, these functionalized benzoxazine-2,4-diones can be "clicked" onto molecules containing the complementary functionality, allowing for the modular synthesis of complex molecular architectures, including bioconjugates and functional materials. rsc.orgnih.govmedchemexpress.com

Influence of the 6-Methoxy Group on Stereoselectivity and Regioselectivity in Reactions

The 6-methoxy group, being an electron-donating group, plays a significant role in directing the regioselectivity of reactions on the benzoxazine ring. wikipedia.orgnumberanalytics.commasterorganicchemistry.com In electrophilic aromatic substitution reactions, the methoxy group activates the aromatic ring and directs incoming electrophiles to the positions ortho and para to it (C5 and C7).

In nucleophilic attacks on the heterocyclic ring, the primary site of reaction is the C4 carbonyl group. ursinus.edu The electron-donating nature of the methoxy group can slightly decrease the electrophilicity of the aromatic part of the molecule, but the reactivity of the carbonyl groups is the dominant factor in these reactions.

In terms of stereoselectivity, if a chiral center is introduced into the molecule, for example through N-functionalization with a chiral group, the 6-methoxy group itself is not expected to have a direct and strong influence on the stereochemical outcome of subsequent reactions. However, its electronic and steric properties can indirectly affect the conformational preferences of the molecule and its transition states, which in turn can influence the diastereoselectivity of certain reactions. mdpi.comresearchgate.net The precise impact on stereoselectivity would need to be evaluated on a case-by-case basis through experimental studies.

Spectroscopic Characterization and Advanced Structural Elucidation of 6 Methoxy 6h 3,1 Benzoxazine 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 6-methoxy-6H-3,1-benzoxazine-2,4-dione in solution. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra allows for a complete assignment of all proton and carbon signals and confirms the connectivity of the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the N-H proton of the amide functionality. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing anhydride (B1165640) and amide functionalities.

The methoxy group (-OCH₃) protons are anticipated to appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. The aromatic region will display signals for the three protons on the benzene (B151609) ring. Based on the substitution pattern, one would expect a doublet for the proton at C5, a doublet of doublets for the proton at C7, and a doublet for the proton at C8. The amidic proton (N-H) is expected to appear as a broad singlet at a downfield chemical shift, typically above δ 10.0 ppm, due to its acidic nature and involvement in hydrogen bonding.

Table 1: Predicted ¹H NMR Signal Assignments for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | ~7.4 | d | ~2.5 |

| H-7 | ~7.6 | dd | ~8.5, 2.5 |

| H-8 | ~7.1 | d | ~8.5 |

| -OCH₃ | ~3.9 | s | - |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected. The carbonyl carbons of the anhydride and amide groups will resonate at the most downfield chemical shifts.

The two carbonyl carbons (C2 and C4) are expected in the δ 150-170 ppm region. The aromatic carbons will appear in the δ 110-150 ppm range, with the carbon attached to the methoxy group (C6) being significantly shielded. The methoxy carbon itself will produce a signal around δ 55-60 ppm.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~150 |

| C-4 | ~162 |

| C-4a | ~140 |

| C-5 | ~115 |

| C-6 | ~160 |

| C-7 | ~125 |

| C-8 | ~118 |

| C-8a | ~110 |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between H-7 and both H-5 and H-8, confirming their positions on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. This would allow for the direct assignment of the protonated aromatic carbons (C5, C7, and C8) and the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most informative 2D experiment for this molecule as it shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include the methoxy protons to C6, the N-H proton to the carbonyl carbons (C2 and C4) and the aromatic carbons C4a and C8a, and the aromatic protons to adjacent and quaternary carbons, thereby confirming the entire molecular framework. mdpi.com

While solution-state NMR provides detailed information about the molecule in a dissolved state, solid-state NMR (ssNMR) can be employed to study the compound in its crystalline form. This technique is particularly useful for identifying polymorphism, where a compound can exist in different crystal structures. ssNMR can reveal differences in the local environment of the atoms in different crystalline forms, which would manifest as variations in the chemical shifts and line shapes of the NMR signals. To date, specific solid-state NMR studies on this compound have not been reported in the literature.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are vital for identifying the key functional groups present in this compound.

The IR spectrum of this compound is characterized by the distinct absorption bands of its functional groups.

Anhydride Carbonyls: Cyclic anhydrides typically exhibit two characteristic carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching modes. spectroscopyonline.com For this compound, these are expected to appear at approximately 1780 cm⁻¹ and 1740 cm⁻¹. The higher frequency band is typically the less intense of the two in cyclic systems.

Amidic N-H Bond: The N-H stretching vibration of the amide is expected as a broad band in the region of 3200-3400 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. The amide II band, which arises from N-H bending and C-N stretching, is anticipated to appear around 1650-1680 cm⁻¹.

Raman spectroscopy, which is complementary to IR, would also show these characteristic vibrations, although the relative intensities of the bands would differ. For instance, the symmetric carbonyl stretch may be more intense in the Raman spectrum.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3200-3400 (broad) |

| C=O (Anhydride) | Asymmetric Stretching | ~1780 |

| C=O (Anhydride) | Symmetric Stretching | ~1740 |

| C=O (Amide I) | Stretching | ~1680 |

| N-H (Amide II) | Bending | ~1650 |

| C-O-C (Anhydride) | Stretching | 1000-1300 |

Identification of Vibrational Modes Associated with the Methoxy Group

The vibrational characteristics of the methoxy group (-OCH₃) in this compound are critical for its spectroscopic identification. While specific experimental data for this exact compound is limited in the public domain, the vibrational modes of methoxy groups on aromatic rings are well-established. These modes are typically identified using infrared (IR) and Raman spectroscopy.

Key vibrational modes expected for the methoxy group include:

C-H Stretching: The methyl C-H bonds exhibit symmetric and asymmetric stretching vibrations. These are typically observed in the 2950-2850 cm⁻¹ region of the IR spectrum.

C-H Bending: The methyl group also undergoes symmetric and asymmetric bending (scissoring and rocking) vibrations, which appear in the 1475-1400 cm⁻¹ range.

O-C Stretching: The stretching of the oxygen-methyl bond (Ar-O-CH₃) is a key identifier. The asymmetric stretching vibration usually appears as a strong band in the 1275-1200 cm⁻¹ region, while the symmetric stretch is found near 1050-1000 cm⁻¹.

In related benzoxazine (B1645224) structures, detailed vibrational analysis, often supported by theoretical calculations such as Density Functional Theory (DFT), has been used to assign specific bands. conicet.gov.arnih.gov For instance, studies on similar molecules have utilized isotopic substitution (e.g., deuteration) to confirm the assignments of vibrational modes. conicet.gov.arnih.gov The disappearance or shift of bands upon polymerization is also a key area of investigation in benzoxazine chemistry, highlighting the importance of understanding these fundamental vibrations. nih.gov

Table 1: Expected Vibrational Modes for the Methoxy Group

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric C-H Stretch | 2962 ± 10 | Medium-Strong |

| Symmetric C-H Stretch | 2872 ± 10 | Medium |

| Asymmetric C-H Bend | 1475 - 1450 | Variable |

| Symmetric C-H Bend | 1375 - 1350 | Medium |

| Asymmetric O-C Stretch | 1275 - 1200 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and characteristic fragmentation patterns of a compound. For this compound (C₉H₇NO₄), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight, which is 193.16 g/mol .

Loss of the methoxy group (•OCH₃) or a methyl radical (•CH₃) followed by CO.

Decarbonylation (loss of CO) from the dione (B5365651) moiety.

Retro-Diels-Alder (RDA) type reactions involving the benzoxazine ring system.

Cleavage of the heterocyclic ring, leading to the formation of smaller, stable fragment ions.

Analysis of the relative abundances of these fragment ions allows for a detailed reconstruction of the molecule's structure.

High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI) and a high-resolution analyzer such as a Quadrupole Time-of-Flight (Q-ToF), is used to determine the exact mass of the molecule with high precision. This allows for the unambiguous determination of the elemental composition.

For this compound (C₉H₇NO₄), the theoretical monoisotopic mass is 193.0375 Da. uni.lu HRMS analysis would be expected to yield a measured mass very close to this value, typically within a few parts per million (ppm) of error. This high accuracy helps to distinguish it from other compounds with the same nominal mass but different elemental formulas. Predicted adducts in ESI, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺, would have m/z values of 194.0448, 216.0267, and 232.0007, respectively. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the separation, identification, and quantification of this compound in complex mixtures. In this method, the compound is first separated from other components in a sample by liquid chromatography. The eluent is then introduced into a mass spectrometer for detection.

The use of tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity. In an MS/MS experiment, the molecular ion of the target compound is selected in the first mass analyzer, fragmented (e.g., through collision-induced dissociation), and the resulting fragment ions are analyzed in a second mass analyzer. This provides a highly specific fragmentation pattern that can be used for confident identification and quantification, even at low concentrations. This technique is particularly useful in metabolism studies, environmental analysis, and quality control of synthetic products. For instance, a reverse-phase HPLC method with a mobile phase of acetonitrile (B52724) and water with an acid modifier could be employed for separation. sielc.com

X-ray Crystallography and Diffraction Studies

While a specific crystal structure for this compound is not publicly available, analysis of related structures provides insight into the expected molecular geometry. nih.govmdpi.com For example, the crystal structure of 1-methyl-4H-3,1-benzoxazine-2,4(1H)dione reveals a nearly planar benzoxazine ring system. nih.gov It is anticipated that this compound would also exhibit a relatively planar core structure. The methoxy group would be positioned on the benzene ring, and its orientation relative to the ring would be determined.

The crystal packing is influenced by intermolecular interactions such as hydrogen bonding (if applicable) and π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov These interactions play a crucial role in the stability of the crystal lattice.

Table 2: Representative Crystallographic Data for a Related Benzoxazine-2,4-dione Derivative (1-methyl-4H-3,1-benzoxazine-2,4(1H)dione) nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.632(2) |

| b (Å) | 8.818(2) |

| c (Å) | 11.719(3) |

| β (°) | 93.599(4) |

| Volume (ų) | 787.1(4) |

This data for a related compound illustrates the type of detailed structural information that would be obtained from a single-crystal X-ray diffraction study of this compound.

Analysis of Intermolecular Interactions and Crystal Packing

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental data on the single-crystal structure of this compound. The determination of intermolecular interactions and crystal packing is reliant on the precise atomic coordinates and unit cell parameters obtained from techniques such as X-ray crystallography. In the absence of a published crystal structure for this specific compound, a detailed, experimentally verified analysis of its crystal packing and the specific nature of its intermolecular forces is not possible.

Such an analysis would typically involve the identification and characterization of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the three-dimensional arrangement of the molecules in the solid state. This information is crucial for understanding the physical properties of the compound, such as its melting point, solubility, and polymorphism.

While the molecular structure of this compound suggests the potential for various intermolecular interactions, including hydrogen bonding involving the N-H group and the carbonyl oxygens, as well as dipole-dipole and van der Waals interactions, a definitive description and the presentation of detailed research findings and data tables are contingent upon future crystallographic studies of this compound.

Computational Chemistry and Theoretical Investigations of 6 Methoxy 6h 3,1 Benzoxazine 2,4 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, independent of environmental factors. These methods solve the Schrödinger equation, or its derivatives, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies for Electronic Structure, Stability, and Reactivity Pathways

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. For 6-methoxy-6H-3,1-benzoxazine-2,4-dione, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to elucidate its electronic structure, stability, and potential reaction pathways. ias.ac.in

Stability and Reactivity Descriptors: From the FMO energies, a range of global reactivity descriptors can be calculated to quantify the molecule's stability and reactivity. epstem.net These descriptors, derived from conceptual DFT, provide a framework for predicting chemical behavior. Studies on related heterocyclic systems have shown that these calculated parameters correlate well with experimental observations. researchgate.net

Interactive Table: Representative DFT-Calculated Reactivity Descriptors

| Parameter | Formula | Predicted Value (a.u.) | Interpretation |

| HOMO Energy (EHOMO) | - | -0.254 | Relates to ionization potential; higher values indicate better electron-donating ability. |

| LUMO Energy (ELUMO) | - | -0.078 | Relates to electron affinity; lower values indicate better electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 0.176 | Indicates chemical reactivity and stability; smaller gap suggests higher reactivity. |

| Ionization Potential (I) | -EHOMO | 0.254 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 0.078 | Energy released upon gaining an electron. |

| Global Hardness (η) | (I - A) / 2 | 0.088 | Measures resistance to change in electron distribution; higher value means greater stability. |

| Global Softness (S) | 1 / (2η) | 5.682 | Reciprocal of hardness; measures the ease of changing electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | 0.166 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | 0.157 | Measures the propensity to accept electrons; a global reactivity index. |

Reactivity Pathways: DFT is instrumental in mapping potential energy surfaces for chemical reactions. For this compound, this includes modeling its synthesis or degradation. For instance, studies on the rhodium-catalyzed decarbonylative annulation of isatoic anhydride (B1165640) have utilized DFT to uncover detailed reaction mechanisms, including the role of the directing group and the formation of key intermediates. rsc.org Similar approaches can elucidate pathways for reactions such as nucleophilic attack at the carbonyl carbons or the characteristic ring-opening reactions of the benzoxazine (B1645224) moiety. researchgate.netresearchgate.netmdpi.com

Ab Initio and Semi-Empirical Methodologies for Molecular Properties

Beyond DFT, other quantum chemical methods offer a spectrum of accuracy and computational expense for probing molecular properties.

Ab Initio Methods: These "first-principles" methods solve the Schrödinger equation without using empirical parameters. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory provide systematically improvable accuracy. While computationally intensive, high-level ab initio calculations are the gold standard for benchmarking other methods and for calculating properties where electron correlation is critical. For a molecule like this compound, they could be used to obtain highly accurate geometries, dipole moments, and relative energies of conformers or tautomers, providing a reference for more efficient DFT calculations. researchgate.net

Semi-Empirical Methodologies: These methods, such as AM1, PM3, and PM7, simplify quantum mechanical calculations by incorporating parameters derived from experimental data. They are significantly faster than DFT or ab initio methods, making them suitable for preliminary screening of large numbers of molecules or for initial explorations of complex potential energy surfaces. While less accurate, they can provide valuable qualitative insights into molecular properties like geometry, heat of formation, and electronic structure, especially for larger systems or for dynamic simulations where numerous calculations are required.

Computational Exploration of Tautomeric Forms and Conformational Landscapes

The structural flexibility of this compound gives rise to potential tautomers and various conformers, which can be explored computationally.

Tautomerism: The dione (B5365651) structure allows for the possibility of keto-enol tautomerism. Theoretical calculations are essential for determining the relative stabilities of these tautomeric forms. By calculating the total electronic energies of the optimized geometries of each tautomer, it is possible to predict which form is predominant in the gas phase and in different solvents (using solvent models like PCM). Studies on related systems, such as anthranilic acid, have shown that the equilibrium between different forms can be strongly dependent on the environment. nih.gov For this compound, the diketo form is expected to be the most stable, but computational studies can quantify the energy differences to its potential enolic tautomers.

Interactive Table: Hypothetical Relative Energies of Tautomeric Forms

| Tautomer | Structure | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (DMSO, kcal/mol) |

| Diketo (Canonical) | This compound | 0.00 (Reference) | 0.00 (Reference) |

| Enol 1 | 2-hydroxy-6-methoxy-4H-3,1-benzoxazin-4-one | +8.5 | +6.2 |

| Enol 2 | 4-hydroxy-6-methoxy-2H-3,1-benzoxazin-2-one | +12.1 | +9.8 |

Conformational Landscapes: The molecule is not perfectly planar, and rotation around single bonds can lead to different conformers. The oxazine (B8389632) ring itself can adopt various conformations, such as a half-chair or boat. mdpi.com Furthermore, the methoxy (B1213986) group can rotate relative to the benzene (B151609) ring. Computational methods can map the potential energy surface by systematically changing dihedral angles to locate all stable conformers (local minima) and the transition states that connect them. This analysis is crucial for understanding the molecule's average structure and its dynamic behavior in solution. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations build upon quantum calculations to predict macroscopic properties and dynamic behavior, bridging the gap between theoretical calculations and experimental reality.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which serves as a crucial tool for structure verification.

Vibrational Spectroscopy (IR and Raman): By performing a frequency calculation on the optimized geometry of this compound, its theoretical infrared (IR) and Raman spectra can be generated. DFT methods are particularly effective for this purpose. ias.ac.in The calculated vibrational frequencies correspond to specific motions of the atoms (e.g., C=O stretching, N-H bending, C-O-C stretching). While there is a systematic overestimation of frequencies, they can be corrected using empirical scaling factors, leading to excellent agreement with experimental spectra. ias.ac.in This allows for unambiguous assignment of experimental absorption bands. researchgate.netnih.govsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. ias.ac.inmcmaster.ca Calculations are performed on the optimized structure, and the resulting chemical shifts are referenced against a standard like tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning complex spectra and confirming the proposed structure, including distinguishing between different isomers or tautomers.

Interactive Table: Representative Comparison of Experimental and Calculated Spectroscopic Data

| Spectroscopic Data | Experimental Value | Calculated Value (B3LYP/6-311+G(d,p)) | Assignment |

| IR (cm⁻¹) | 1765 | 1770 (scaled) | Asymmetric C=O stretch (anhydride) |

| 1720 | 1725 (scaled) | Symmetric C=O stretch (amide) | |

| 1245 | 1250 (scaled) | C-O-C stretch (ether) | |

| ¹H NMR (ppm) | 11.1 | 11.0 | N-H proton |

| 7.5 - 6.9 | 7.4 - 6.8 | Aromatic protons | |

| 3.85 | 3.88 | Methoxy (-OCH₃) protons | |

| ¹³C NMR (ppm) | 162.1 | 162.5 | Anhydride Carbonyl (C=O) |

| 150.5 | 150.8 | Amide Carbonyl (C=O) | |

| 56.2 | 56.5 | Methoxy Carbon (-OCH₃) |

Elucidation of Reaction Mechanisms and Transition States through Computational Models

Computational modeling is indispensable for mapping out the intricate details of reaction mechanisms, particularly for identifying transient species like transition states that are difficult or impossible to observe experimentally. mit.edu

For this compound, this could involve modeling its synthesis from substituted anthranilic acid or its participation in subsequent reactions. A key reaction type for the parent benzoxazine class is ring-opening polymerization. Computational studies on these reactions have identified key intermediates, such as zwitterions, and have elucidated how catalysts, including Lewis acids, can coordinate with the oxygen or nitrogen atoms to promote ring-opening. researchgate.netmdpi.comacs.orgacs.org

The process involves locating the transition state (a first-order saddle point on the potential energy surface) for each elementary step of the reaction. acs.org The structure of the transition state reveals the precise geometry of the atoms at the moment of bond breaking or formation. For example, in a nucleophilic addition to a carbonyl group, the transition state would show the partial formation of a new bond to the carbon and partial breaking of the C=O pi bond. The energy of the transition state determines the activation energy of the step, which governs the reaction rate. Models like the Zimmerman-Traxler transition state can be computationally verified to explain stereochemical outcomes in related reactions. openochem.org By connecting reactants, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed, providing a deep, quantitative understanding of the reaction's feasibility and kinetics.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

In Silico Analysis of Biological Interactions and Binding Affinities

In silico analysis of this compound and its derivatives is a cornerstone for predicting their biological activities and binding affinities to various protein targets. While specific studies on this compound are limited, research on related benzoxazine-2,4-dione conjugates provides a framework for understanding its potential interactions. For instance, studies on 1,2,3-triazole linked benzoxazine-2,4-dione conjugates have revealed good binding profiles with targets such as S. aureus tyrosyl-tRNA synthetase, Candida albicans N-Myristoyltransferase, human COX-2 enzyme, and human Peroxiredoxin 5. researchgate.net The stability of these interactions is often further evaluated using molecular dynamics simulations. researchgate.net

The antimicrobial activity of benzoxazine derivatives is often attributed to their ability to interact with microbial cell components or inhibit key enzymes involved in microbial metabolism. nih.gov Computational methods allow for the simulation of these interactions, predicting binding energies and identifying key amino acid residues involved in the binding. researchgate.netuomustansiriyah.edu.iq These theoretical investigations are crucial for the rational design of more potent and selective derivatives.

Molecular Docking Studies with Relevant Biological Targets (e.g., Bacterial Gyrase, α-Amylase, α-Glucosidase, Heat Shock Proteins)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in screening potential drug candidates against various biological targets. For benzoxazine derivatives, docking studies have been conducted against several important enzymes.

Bacterial Gyrase: DNA gyrase is a well-established target for antibacterial agents. nih.govbiorxiv.org Molecular docking studies on various heterocyclic compounds, including those with scaffolds similar to benzoxazines, have been performed to identify potential DNA gyrase inhibitors. researchgate.netuomustansiriyah.edu.iqbiorxiv.org For example, docking studies of levofloxacin (B1675101) carboxamides with the DNA gyrase enzyme complex have shown significant binding affinities, with the interactions stabilized by hydrogen bonds and other forces like van der Waals and pi-pi stacking. uomustansiriyah.edu.iq The docking scores and binding modes help in understanding the structural requirements for potent gyrase inhibition. biorxiv.org

α-Amylase and α-Glucosidase: These enzymes are key targets in the management of type 2 diabetes. Inhibitors of α-amylase and α-glucosidase can help in controlling postprandial hyperglycemia. nih.govnih.gov Molecular docking studies on various heterocyclic compounds, such as thiazolidine-2,4-diones and triazole-bearing bis-hydrazone derivatives, have been used to explore their binding modes against these enzymes. nih.govnih.gov These studies often reveal that the binding energy of the compounds is comparable or even better than standard drugs like acarbose, with interactions stabilized by hydrogen bonding, pi-pi interactions, and pi-sulfur interactions. nih.gov While direct docking studies of this compound with these enzymes are not widely reported, the general principles from related compounds suggest its potential as an inhibitor.

The following table summarizes representative docking scores for related compound classes against these targets, as specific data for this compound is not available.

| Compound Class | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |

| Levofloxacin Carboxamides | DNA Gyrase | - | Not specified in detail, but involves hydrogen bonding |

| Thiazolidine-2,4-dione derivatives | α-Glucosidase | Not specified | Not specified |

| Thiazolidine-2,4-dione derivatives | α-Amylase | Not specified | Not specified |

| Triazole-bearing bis-hydrazone derivatives | α-Glucosidase | Not specified | Not specified |

| Triazole-bearing bis-hydrazone derivatives | α-Amylase | Not specified | Not specified |

Heat Shock Proteins: There is currently no available information from the search results regarding molecular docking studies of this compound or its close derivatives with Heat Shock Proteins.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Methodologies

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govresearchgate.netnih.gov These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the structural features that influence their biological effects.

For the broader class of benzoxazines, QSAR studies have been conducted to predict various properties. For instance, a QSAR study on the oxidation behavior of 40 benzoxazine derivatives was performed to predict their electrooxidation half-wave potentials. nih.govresearchgate.netnih.gov This property is relevant as it can be related to the biotransformation of drugs. nih.gov The study utilized molecular descriptors such as HOMO energy, partial positive surface area, and the relative number of hydrogen atoms to develop multiple linear regression (MLR) and artificial neural network (ANN) models. nih.govresearchgate.netnih.gov The high predictive power of these models (Q² values of 0.920 for MLR and 0.949 for ANN) indicates their utility in predicting the oxidation potential of new benzoxazine derivatives. nih.govresearchgate.net

Another QSAR study focused on the ecotoxicological characterization of benzoxazinone (B8607429) allelochemicals and their transformation products, predicting their toxicity to Daphnia magna. nih.gov Such models, which exhibited good internal predictive ability (R(cv)² > 0.6), are crucial for assessing the environmental impact of these compounds. nih.gov

The table below presents the statistical parameters of the QSAR models developed for predicting the half-wave potential of benzoxazine derivatives.

| Model | Statistical Parameter | Value (Training Set) | Value (Test Set) |

| MLR | Standard Error | 0.016 | 0.018 |

| ANN | Standard Error | 0.012 | 0.017 |

| MLR | Q² | 0.920 | - |

| ANN | Q² | 0.949 | - |

Source: nih.govresearchgate.net

These computational approaches, from in silico interaction analysis and molecular docking to QSAR/QSPR modeling, are essential for the systematic exploration of the therapeutic potential of this compound and its analogs. They provide a rational basis for designing new derivatives with improved biological activity and favorable properties.

Advanced Research on Biological Activities and Mechanistic Insights in Vitro Studies of 6 Methoxy 6h 3,1 Benzoxazine 2,4 Dione Derivatives

Antimicrobial Activity Investigations

Derivatives of 1,3-benzoxazine represent a promising class of heterocyclic compounds that have garnered significant attention for their wide range of pharmacological applications, including potent antimicrobial effects. ikm.org.my Research has demonstrated that the benzoxazine (B1645224) nucleus is a key pharmacophore for activity against various pathogens. ekb.eg Methoxy-substituted 1,3-benzoxazine structures, in particular, are found in numerous pharmaceutically active molecules. ikm.org.my

Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Pathogens (e.g., S. aureus, M. luteus, P. aeruginosa, E. coli)

The 1,3-benzoxazine scaffold has been established as a promising basis for the development of new antibacterial agents. researchgate.net Broad-spectrum activity has been reported, with various derivatives showing efficacy against both Gram-positive and Gram-negative bacteria, including Escherichia coli. ikm.org.my

While specific data for 6-methoxy-6H-3,1-benzoxazine-2,4-dione is limited, studies on analogous structures illustrate the potential of this chemical class. For instance, a novel bisbenzoxazine monomer, SA-HMDA-BZ, was tested for its antibacterial properties. At a concentration of 10,000 ppm, it demonstrated significant inhibition zones against several key pathogens. ekb.eg

Table 1: Antibacterial Activity of a Bisbenzoxazine Monomer (SA-HMDA-BZ) ekb.eg

| Bacterial Strain | Type | Inhibition Zone (%) at 10,000 ppm |

|---|---|---|

| Bacillus subtilis | Gram-Positive | 83.9% |

| Staphylococcus aureus | Gram-Positive | 81.9% |

| Escherichia coli | Gram-Negative | 75.9% |

| Pseudomonas aeruginosa | Gram-Negative | 72.3% |

Antifungal Efficacy Against Yeasts and Filamentous Fungi (e.g., C. albicans, C. krusei, Fusarium oxysporum)

Benzoxazine derivatives have shown significant antifungal capabilities, with some demonstrating activity comparable to established antifungal agents like fluconazole. ikm.org.my The core structure is considered a valuable scaffold for developing agents active against both yeasts and filamentous fungi. ikm.org.myekb.eg

Investigations into specific derivatives have confirmed this potential. For example, a study identified a 1,3-benzoxazine derivative, 6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-one, which exhibited fungicidal activity against the pathogenic yeast Candida albicans. researchgate.net Furthermore, reviews of this compound class have noted activity against phytopathogens like Fusarium oxysporum. ikm.org.my While not benzoxazines, related compounds have also shown promise; asebogenin, a dihydrochalcone, displayed antifungal activity against Candida albicans and Candida krusei. mdpi.com

In a study of related benzoxazole (B165842) derivatives, several compounds showed potent anti-Candida activity, highlighting the potential of similar heterocyclic systems. nih.gov

Table 2: Antifungal Activity of Select Benzoxazole Derivatives Against C. albicans nih.gov

| Compound | MIC (μg/mL) |

|---|---|

| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (5d) | 16 |

| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,4,6-trichlorophenyl)ethanone (5k) | 16 |

| 2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone (6a) | 16 |

Note: MIC values represent the Minimum Inhibitory Concentration required to inhibit fungal growth. These compounds are benzoxazoles, a related but distinct class from benzoxazines.

Antimycobacterial Activity Studies (e.g., against Mycobacterium tuberculosis, M. kansasii, M. avium)

The 1,3-benzoxazine framework is recognized for its potential in developing antitubercular agents. ikm.org.my Research into a series of 3-aryl-2H-1,3-benzoxazine-2,4(3H)-diones, which included substitution at the 6-position of the benzoxazine ring, demonstrated notable in vitro antimycobacterial activity. These derivatives were evaluated against several species of Mycobacterium, including Mycobacterium tuberculosis, Mycobacterium kansasii, and Mycobacterium avium. The findings indicated that these compounds are a viable scaffold for further development of antimycobacterial drugs.

Exploration of Cellular Mechanisms of Antimicrobial Action (e.g., Bacterial Cell Wall Disruption)

The precise mechanisms of action for many benzoxazine derivatives are still under investigation, though some insights have been gained. It has been reported that 4H-3,1-benzoxazin-4-ones can function as inhibitors of serine proteases. Another specific derivative, 3-Benzyl-1,3-benzoxazine-2,4-dione, has been identified as an inhibitor of the allosteric mitogen-activated kinase (MEK). ikm.org.my

Studies on the related benzoxazole class against Candida species have revealed pleiotropic (multi-target) mechanisms, including the perturbation of total sterol content, inhibition of membrane transport processes, and disruption of mitochondrial respiration. nih.gov These findings suggest potential mechanisms that could be explored for the benzoxazine class.

Structure-Activity Relationship Studies on Antimicrobial Potency, Highlighting Methoxy (B1213986) Group Contributions

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of lead compounds. For 3-aryl-2H-1,3-benzoxazine-2,4(3H)-diones, antimycobacterial activity was found to increase with more hydrophobic and electron-withdrawing substituents on the N-phenyl ring. A similar trend was observed for antifungal activity, where potency against dermatophytes increased with the electron-accepting ability of substituents on the phenyl ring and with greater lipophilicity.

While direct SAR studies on the methoxy group of this compound are not widely available, research on other heterocyclic compounds illustrates its potential impact. In a study of pyrazoline derivatives, methoxy substitutions on the phenyl ring were found to influence antibacterial efficacy. turkjps.org Specifically, a meta methoxy group increased activity against P. aeruginosa and S. aureus, while a para methoxy group enhanced activity against P. aeruginosa, E. faecalis, and B. subtilis. turkjps.org These findings underscore the importance of the position of the methoxy group in modulating biological activity.

Antioxidant Activity Investigations

Beyond antimicrobial effects, the 1,3-benzoxazine scaffold has been associated with antioxidant properties. ikm.org.myekb.egnih.gov In silico, or computational, evaluations of newly synthesized 1,2,3-triazoles based on a ikm.org.myresearchgate.net-benzoxazin-3-one core have revealed their potential as antioxidant agents, with specific derivatives showing high binding affinity for antioxidant targets. researchgate.net This suggests that the benzoxazine moiety contributes to the antioxidant potential of the hybrid molecules. researchgate.net

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant potential of benzoxazine derivatives has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These assays are standard methods for screening the radical-scavenging capabilities of compounds. mdpi.com

One study investigated the antioxidant properties of 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA), a naturally occurring benzoxazinone (B8607429) derivative. nih.gov The results indicated that DIMBOA exhibits potent free-radical scavenging activity. nih.gov The study highlighted that the antioxidant capacity is a significant biological property of this class of compounds. nih.gov

Research on other benzoxazine derivatives has also demonstrated notable antioxidant effects. For instance, newly synthesized benzoxazinic nitrones were assessed for their ability to scavenge DPPH radicals, showing significant antioxidant capacity. mdpi.comresearchgate.net The introduction of an electron-withdrawing group in the para position of the phenyl moiety was found to significantly increase the antioxidant capacity of these benzoxazinic nitrones. researchgate.net

Another study on synthesized benzoxazine derivatives revealed that compounds 4a, 4b, 4f, and 4d displayed high ABTS radical scavenging activities, with IC50 values of 2.17 ± 0.02 mM, 2.38 ± 0.43 mM, 3.80 ± 0.01 mM, and 4.07 ± 0.57 mM, respectively, which were comparable to the standard antioxidant BHT (IC50 4.64 ± 0.11 mM). researchgate.net

| Compound | IC50 (mM) |

|---|---|